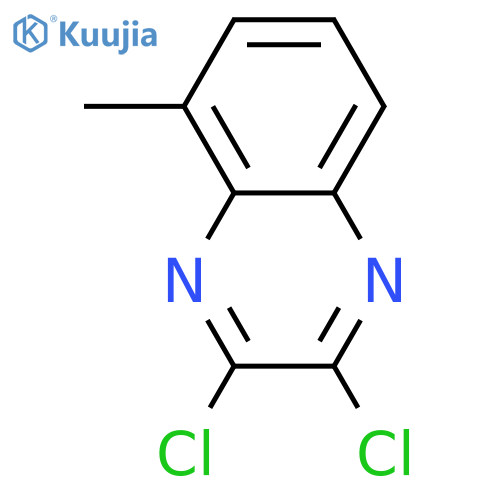

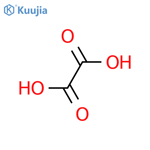

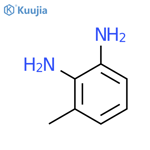

A One-pot Facile Synthesis of 2,3-Dihydroxyquinoxaline and 2,3-Dichloroquinoxaline Derivatives Using Silica Gel as an Efficient Catalyst

,

Journal of Heterocyclic Chemistry,

2018,

55(7),

1809-1814